Methyl 3-(3-cyanophenyl)-5-fluorobenzoate
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Overview
Description
“Methyl 3-(3-cyanophenyl)-5-fluorobenzoate” is a chemical compound with the CAS Number: 168619-12-3. It has a molecular weight of 237.26 and its IUPAC name is methyl 3’-cyano [1,1’-biphenyl]-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common chemical reaction involved in the synthesis of compounds like “Methyl 3-(3-cyanophenyl)-5-fluorobenzoate”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 3-(3-cyanophenyl)-5-fluorobenzoate” can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction .Scientific Research Applications
Organic Synthesis and Material Science
Compounds with similar functional groups to methyl 3-(3-cyanophenyl)-5-fluorobenzoate are frequently used as intermediates in the synthesis of complex organic molecules. For instance, derivatives of fluorobenzoic acid have been utilized in the synthesis of novel organic materials due to their unique electronic properties. These properties make them suitable for applications in the development of pharmaceuticals and organic electronics. The presence of fluorine and cyanophenyl groups can influence the reactivity and electronic characteristics of molecules, making them of interest for creating new materials with desirable photophysical properties (Moreno-Fuquen et al., 2019) Exploring the Transphobia Effect on Heteroleptic NHC Cycloplatinated Complexes.
Medicinal Chemistry and Drug Design
In medicinal chemistry, fluorinated compounds are known for their enhanced metabolic stability and ability to modulate the biological activity of pharmaceuticals. The structural motif of methyl 3-(3-cyanophenyl)-5-fluorobenzoate could be explored for the design of new drugs, especially in the development of anticancer agents where specific fluorinated benzothiazoles have shown promising results. The synthesis of fluorine-containing molecules has been linked to potential antibacterial and antitumor activities, offering a pathway to design novel therapeutic agents (Hutchinson et al., 2001) Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles.
Photonic and Electronic Applications
The cyanophenyl group, when combined with fluorinated structures, may contribute to materials with unique electronic and photonic properties. These compounds are investigated for their potential applications in organic light-emitting diodes (OLEDs) and as sensors due to their ability to interact with light and electricity in specific ways. The development of materials for optoelectronic devices often relies on such compounds to achieve high performance and efficiency (Cao et al., 2018) Systematically tuning of optoelectronic properties from electron donating to accepting substituents on bicarbazole/cyanobenzene hybrids.
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. For example, the SDS for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
Future Directions
The future directions for research on “Methyl 3-(3-cyanophenyl)-5-fluorobenzoate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of these compounds, is a subject of ongoing research .
properties
IUPAC Name |
methyl 3-(3-cyanophenyl)-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-3-10(5-11)9-17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYKDAREMLMUAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742925 |
Source
|
Record name | Methyl 3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-cyanophenyl)-5-fluorobenzoate | |
CAS RN |
1365272-83-8 |
Source
|
Record name | Methyl 3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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